molecular formula C7H9FN2 B1320298 4-Fluoro-N1-methylbenzene-1,2-diamine CAS No. 401567-10-0

4-Fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B1320298
CAS No.: 401567-10-0
M. Wt: 140.16 g/mol
InChI Key: KCHBRCYJSKZXHY-UHFFFAOYSA-N
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Description

4-Fluoro-N1-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylamino group at the 1-position, along with an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Fluoro-N1-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of biologically active molecules. It serves as a building block for the synthesis of fluorinated analogs of natural products and drugs.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Fluorine substitution is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of 4-Fluoro-N1-methylbenzene-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amino groups can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

    4-Fluoroaniline: Similar structure but lacks the N-methyl and second amino group.

    4-Fluoro-N-methylaniline: Similar structure but lacks the second amino group.

    4-Fluoro-1,2-benzenediamine: Similar structure but lacks the N-methyl group.

Uniqueness: 4-Fluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of both fluorine and N-methyl groups, along with two amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHBRCYJSKZXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601533
Record name 4-Fluoro-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-10-0
Record name 4-Fluoro-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.2 g (4-fluoro-2-nitrophenyl)-methylamine are suspended in 200 ml of ethyl acetate and hydrogenated with 1 g of Raney nickel at a pressure of 5 bar and ambient temperature. After 4.5 hours the catalyst is suction filtered and the filtrate is evaporated to dryness. 3.9 g product are obtained as an oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

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